molecular formula C12H13BrO3 B106185 Methyl 4-(3-bromo-4-oxobutyl)benzoate CAS No. 155405-79-1

Methyl 4-(3-bromo-4-oxobutyl)benzoate

Cat. No. B106185
Key on ui cas rn: 155405-79-1
M. Wt: 285.13 g/mol
InChI Key: XOYOKAHNJQOAIM-UHFFFAOYSA-N
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Patent
US05416211

Procedure details

To 4.46 g (16 mmol) of methyl 4-(4-trimethylsilyloxy-3 -butenyl)benzoate, prepared in Preparation 1, in 16 ml carbon tetrachloride at -20° C. was slowly added 2.56 g (16 mmol) of bromine in 16 ml carbon tetrachloride over 4 hours. The mixture was allowed to come to room temperature then decanted from a small amount of insoluble material. The solvent was removed by vacuum rotary evaporation to give 4.60 g of 2-bromo-4-(4-carbomethoxyphenyl)butanal. Chromatography purification (silica; hexane-ethyl acetate 7:3) of the above product gave 4.0 g in a yield of 87.8 percent. 1H NMR (CDCl3) δ2.24 (m, 1H), 2,36 (m, 1H), 2.81 (m, 1H), 2.90 (m, 1H), 3.90 (s, 3H), 4.16 (m, 1H), 7.27 (d, J=8.2 Hz, 2H), 7.97 (d, J=8.2 Hz, 2H), 9.46 (d, J=2.1 Hz, 1H); 13C NMR (CDCl3) δ32.5, 32.7, 51.7, 54.3, 128.3, 128.4, 129.8, 145.0, 166.6, 192.0.
Name
methyl 4-(4-trimethylsilyloxy-3 -butenyl)benzoate
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][CH:4]=[CH:5][CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1.[Br:20]Br>C(Cl)(Cl)(Cl)Cl>[Br:20][CH:5]([CH2:6][CH2:7][C:8]1[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:9]=1)[CH:4]=[O:3]

Inputs

Step One
Name
methyl 4-(4-trimethylsilyloxy-3 -butenyl)benzoate
Quantity
4.46 g
Type
reactant
Smiles
C[Si](OC=CCCC1=CC=C(C(=O)OC)C=C1)(C)C
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
then decanted from a small amount of insoluble material
CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
BrC(C=O)CCC1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 87.8%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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